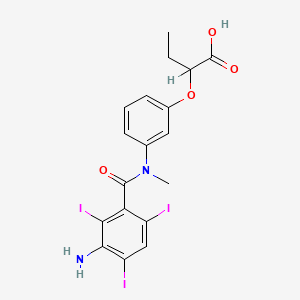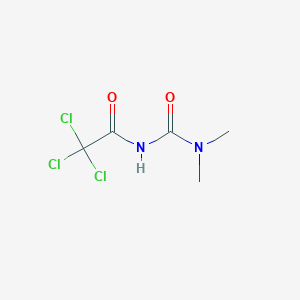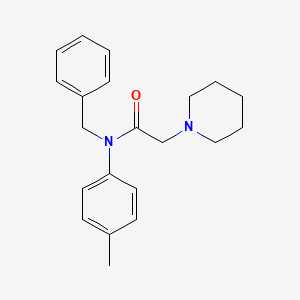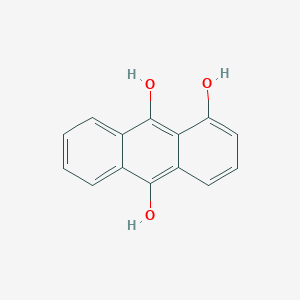
Anthracene-1,9,10-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene-1,9,10-triol is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of hydroxyl groups at the 1, 9, and 10 positions of the anthracene structure. Anthracene and its derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,9,10-triol typically involves the hydroxylation of anthracene. One common method is the oxidation of anthracene using reagents such as potassium permanganate or osmium tetroxide, followed by reduction to introduce hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale oxidation processes. The use of metal-catalyzed reactions, such as those involving palladium or platinum catalysts, can enhance the efficiency and selectivity of the hydroxylation process .
化学反応の分析
Types of Reactions: Anthracene-1,9,10-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming anthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Halogenated, nitrated, and sulfonated anthracene derivatives.
科学的研究の応用
Anthracene-1,9,10-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials
作用機序
The mechanism of action of anthracene-1,9,10-triol involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound’s ability to absorb and emit light makes it useful in photophysical studies and applications.
Biological Interactions: The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.
類似化合物との比較
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet–triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits similar photophysical properties but with different substitution patterns.
Uniqueness: Anthracene-1,9,10-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring specific photophysical characteristics .
特性
CAS番号 |
27354-06-9 |
|---|---|
分子式 |
C14H10O3 |
分子量 |
226.23 g/mol |
IUPAC名 |
anthracene-1,9,10-triol |
InChI |
InChI=1S/C14H10O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15-17H |
InChIキー |
YCIJRFYKAGEVNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=C2O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)

![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
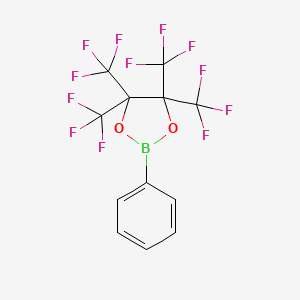
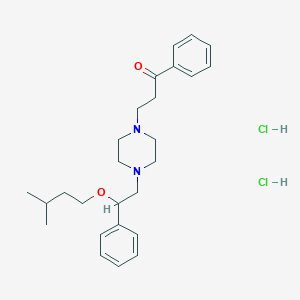
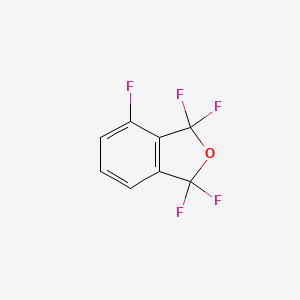

![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
